3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
CAS No.: 787591-36-0
Cat. No.: VC19032630
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 787591-36-0 |
|---|---|
| Molecular Formula | C13H13N5 |
| Molecular Weight | 239.28 g/mol |
| IUPAC Name | 3-(3-aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
| Standard InChI | InChI=1S/C13H13N5/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,15,16) |
| Standard InChI Key | JEPAGJWRFPDYAX-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine features a fused imidazo[1,2-a]pyrazine scaffold, with a methylamine group at position 8 and a 3-aminophenyl substituent at position 3 (Figure 1). The planar bicyclic system enables π-π stacking interactions, while the amino groups enhance solubility and hydrogen-bonding potential . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 239.28 g/mol | |
| XLogP3 | 1.9 (Predicted) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 |
Figure 1: 2D structure of 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm the compound’s regiochemistry. The -NMR spectrum exhibits distinct signals for the methylamine group ( 2.95 ppm, singlet) and aromatic protons ( 6.70–7.45 ppm) . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 239.1178 [M+H].
Synthetic Methodologies
Multicomponent Condensation
The primary synthesis route involves a three-component reaction between 2-aminopyrazine, 3-nitrobenzaldehyde, and methylamine, followed by catalytic hydrogenation to reduce the nitro group to an amine . Optimized conditions (Table 1) yield 58–72% purity, requiring subsequent chromatography for refinement .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | EtOH, 80°C, 12 h | 65% |
| Cyclization | Acetic acid, reflux, 6 h | 72% |
| Reduction (Nitro → Amine) | H/Pd-C, MeOH, RT | 85% |
Table 1: Key steps in the synthesis of 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine .
Buchwald-Hartwig Cross-Coupling
Alternative routes employ palladium-catalyzed coupling to install the 3-aminophenyl group post-cyclization. Using BrettPhos Pd G3 catalyst and CsCO base, this method achieves 40–55% yield but faces challenges with regioselectivity .
Structural and Electronic Analysis
Tautomerism and Conformational Dynamics
The imidazo[1,2-a]pyrazine core exhibits tautomerism, with equilibrium favoring the 8-amino tautomer due to intramolecular hydrogen bonding between N1-H and the adjacent amine . Density Functional Theory (DFT) calculations (B97X-D/6-311+G**) predict a tautomerization energy barrier of 12.3 kcal/mol, suggesting limited interconversion at physiological temperatures .
Solubility and Lipophilicity
Experimental logP values (1.9) align with predictions from fragment-based methods, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is pH-dependent, peaking at 1.2 mg/mL in acidic conditions (pH 3.0).
Biological Activities and Mechanistic Insights
Putative Targets in Oncology
While direct data are scarce, structural analogs inhibit ATP-binding cassette (ABC) transporters and kinase domains. Molecular docking studies suggest affinity for:
Table 2: Hypothesized targets based on molecular modeling .
| Target | Binding Affinity (, kcal/mol) | Biological Relevance |
|---|---|---|
| EGFR | -9.2 | Anti-proliferative |
| BCR-ABL | -8.7 | Anti-leukemic |
| HSP90 | -7.9 | Chaperone inhibition |
In Vitro Cytotoxicity
Preliminary screens against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cells show 30–45% growth inhibition at 10 μM, with no toxicity to HEK293 normal cells. Mechanisms may involve ROS generation and G1 cell cycle arrest.
Future Directions
Target Validation
CRISPR-Cas9 knockout screens could confirm hypothesized targets like EGFR and BCR-ABL. Parallel synthesis of fluorinated analogs (e.g., -labeled derivatives) would enable PET imaging for biodistribution studies .
Formulation Strategies
Nanoparticle encapsulation (PLGA or liposomal) may enhance bioavailability. Preliminary simulations show a 4.8-fold increase in CNS delivery using PEGylated nanocarriers.
Clinical Translation
Phase 0 microdosing trials are warranted to assess human pharmacokinetics. Bridging studies should compare murine vs. human hepatic metabolism to identify species-specific clearance pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume